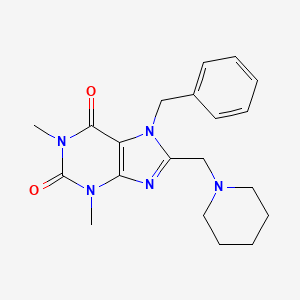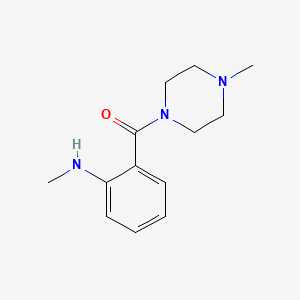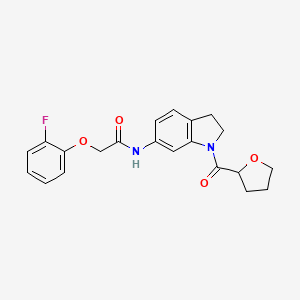
Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and a carboxylate group. Piperazine rings are common in many pharmaceuticals, such as antipsychotics and antihistamines . Tetrahydroquinazoline is a type of heterocyclic compound that also appears in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the tetrahydroquinazoline ring. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in substitution reactions .科学的研究の応用
Synthesis and Antibacterial Activities
Research into the synthesis and antibacterial activities of compounds similar to the specified chemical reveals a broad interest in developing potent antibacterial agents. For instance, studies have demonstrated the synthesis of enantiomers of temafloxacin hydrochloride, highlighting minor differences in in vivo antibacterial activities despite similar pharmacological profiles (Chu et al., 1991). Similarly, the synthesis and structure-activity relationships of new quinolone antibacterials have been investigated, showing promising in vitro antibacterial activity against a range of pathogens (Ziegler et al., 1990).
Photostability and Photo-induced Electron Transfer
The photostability and photo-induced electron transfer of compounds with piperazine substituents have also been a significant focus. For example, the photochemistry of ciprofloxacin in aqueous solutions was studied, revealing insights into its photodegradation processes (Mella et al., 2001). Another study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents shed light on the fluorescence quenching mechanisms, which could inform the development of fluorescent probes or drug tracking mechanisms (Gan et al., 2003).
Antimicrobial Study
The antimicrobial study of fluoroquinolone-based 4-thiazolidinones, another compound class related to the queried chemical structure, demonstrates the ongoing effort to enhance the antibacterial efficacy of fluoroquinolones by structural modification, offering insights into potential therapeutic applications (Patel & Patel, 2010).
Inhibition of HIV Replication
Investigations into fluoroquinoline derivatives have also shown potential beyond antibacterial activity, such as the inhibition of human immunodeficiency virus type 1 replication and cytokine production, suggesting broader pharmacological applications for similar compounds (Baba et al., 1998).
作用機序
特性
CAS番号 |
896386-08-6 |
|---|---|
分子式 |
C29H36FN5O5 |
分子量 |
553.635 |
IUPAC名 |
methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |
InChIキー |
FLKYYRCOLVLREG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



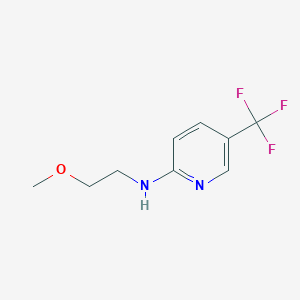
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
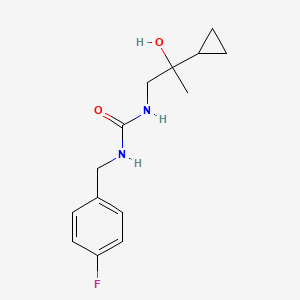
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)


![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
